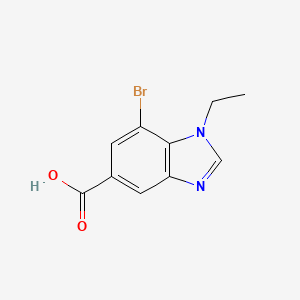

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

描述

Historical Context and Development of Benzodiazole Derivatives

The exploration of benzodiazole derivatives began in the late 19th century, with Heinrich Debus synthesizing benzothiazole in 1889. However, benzimidazoles gained prominence in the mid-20th century due to their structural resemblance to purines and their role in vitamin B$$_{12}$$ coenzymes. Early synthetic methods involved condensation of o-phenylenediamine with formic acid or aldehydes, as demonstrated by Ciba AG’s development of opioid benzimidazoles in the 1950s.

Key advancements include:

- 1950s–1970s : Discovery of benzimidazole-based drugs like thiabendazole (anthelmintic) and mebendazole (antiparasitic).

- 2000s–Present : Integration of green chemistry principles, such as microwave-assisted synthesis and recyclable catalysts, to optimize benzimidazole production.

The introduction of electron-withdrawing groups (e.g., bromine) and solubilizing moieties (e.g., carboxylic acids) has expanded the utility of these compounds in targeting enzymes and receptors.

Nomenclature and Classification of 7-Bromo-1-ethyl-1H-benzimidazole-5-carboxylic Acid

The systematic IUPAC name, 7-bromo-1-ethyl-1H-benzimidazole-5-carboxylic acid , is derived as follows:

- Benzimidazole core : A fused bicyclic system comprising benzene (positions 1–6) and imidazole (positions 1, 3, 4, 5, 7).

- Substituents :

Classification :

- Functional groups : Halogenated aromatic, carboxylic acid.

- Chemical class : Substituted benzimidazole.

Research Significance of Substituted Benzodiazole Carboxylic Acids

Substituted benzimidazole carboxylic acids are pivotal in medicinal chemistry due to their:

- Bioisosteric properties : The carboxylic acid group mimics endogenous substrates, enhancing target binding.

- Structural versatility : Modifications at positions 5 and 7 modulate electronic effects and solubility (Table 1).

- Pharmacological relevance :

- Anticancer activity : Copper and zinc complexes of benzimidazole-5-carboxylic acids inhibit topoisomerase II.

- Antimicrobial applications : Derivatives exhibit efficacy against Mycobacterium tuberculosis (MIC: 0.0975 μM).

- Neurological modulation : 2-Phenylbenzimidazoles act as GABA-A receptor positive allosteric modulators.

Table 1 : Key substituent effects in benzimidazole derivatives

| Substituent Position | Functional Group | Impact on Properties |

|---|---|---|

| 5 | Carboxylic acid | Enhances solubility, enables salt formation |

| 7 | Bromine | Increases steric bulk, alters electron density |

| N1 | Ethyl | Improves metabolic stability |

Position of 7-Bromo-1-ethyl-1H-benzimidazole-5-carboxylic Acid in Contemporary Chemical Research

Recent studies highlight its role in:

- Drug design : As a precursor for protease inhibitors and kinase modulators.

- Material science : Fluorescent probes leveraging the bromine-carboxylic acid interplay.

- Synthetic methodology :

Ongoing research focuses on optimizing its pharmacokinetic profile through structural tweaks, such as fluorination at position 4 to enhance metabolic stability.

属性

IUPAC Name |

7-bromo-1-ethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDGDSIIYVSFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-ethyl-1,3-benzodiazole.

Bromination: The 1-ethyl-1,3-benzodiazole is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Carboxylation: The brominated intermediate undergoes carboxylation to introduce the carboxylic acid group at the 5th position. .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

Major Products Formed

Substitution: Formation of 7-azido-1-ethyl-1,3-benzodiazole-5-carboxylic acid or 7-thiocyanato-1-ethyl-1,3-benzodiazole-5-carboxylic acid.

Reduction: Formation of 7-bromo-1-ethyl-1,3-benzodiazole-5-methanol or 7-bromo-1-ethyl-1,3-benzodiazole-5-aldehyde.

Oxidation: Formation of this compound

科学研究应用

Organic Synthesis

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, allowing the synthesis of diverse benzodiazole derivatives.

| Reaction Type | Example Reagents |

|---|---|

| Nucleophilic Substitution | Sodium azide, potassium cyanide |

| Hydrolysis | Hydrochloric acid, sodium hydroxide |

| Oxidation | Potassium permanganate |

Biological Activities

Research has indicated that this compound may exhibit various biological activities, making it a candidate for pharmaceutical development:

- Antimicrobial Properties : Studies have shown that benzodiazole derivatives can possess antimicrobial effects against a range of pathogens.

- Anticancer Potential : Initial research suggests that 7-bromo derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study investigated the anticancer properties of several benzodiazole derivatives, including 7-bromo compounds. Results demonstrated that these compounds could induce apoptosis in specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as an intermediate for the synthesis of pharmaceuticals targeting various diseases. It is particularly noted for its potential role in developing drugs for inflammatory conditions and cancers.

Case Study: PAD4 Inhibition

Research into PAD4 inhibitors has highlighted the importance of benzodiazole derivatives in treating rheumatoid arthritis and other inflammatory diseases. Compounds like 7-bromo derivatives are being investigated for their selectivity and efficacy against PAD4-related disorders .

作用机制

The mechanism of action of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activities. The ethyl group provides hydrophobic interactions that enhance the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

相似化合物的比较

Structural Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

生物活性

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is a member of the benzodiazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Bromine atom at the 7-position

- Ethyl group at the 1-position

- Carboxylic acid group at the 5-position

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃O₂ |

| Molecular Weight | 244.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds related to benzodiazoles exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the antibacterial activity of benzodiazole derivatives, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of benzodiazole derivatives has also been explored. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways.

Research Findings

A recent study highlighted that certain benzodiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to interfere with cellular proliferation and induce programmed cell death (apoptosis) through mitochondrial pathways .

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. The bromine atom and the benzodiazole ring facilitate binding to enzymes or receptors, altering their activity.

Table 2: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling brominated benzodiazole precursors with ethyl groups via palladium-catalyzed cross-coupling reactions. For example, analogous compounds like 5-bromo-1-ethyl benzimidazoles were synthesized using tert-butyl carbamate intermediates and Suzuki-Miyaura coupling, with yields optimized by controlling temperature (80–100°C) and ligand selection (e.g., triphenylphosphine) . Reaction monitoring via TLC and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming substituent positions. For example, in similar brominated benzoxazoles, aromatic protons appear as doublets or triplets in the δ 7.2–8.5 ppm range, while ethyl groups show signals near δ 1.2–1.4 ppm (triplet) and δ 4.3–4.5 ppm (quartet) .

- IR : Carboxylic acid C=O stretches are typically observed at 1680–1720 cm, while benzodiazole C-N stretches appear at 1350–1450 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and bromine isotopic patterns .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology : Use polar aprotic solvents like DMSO for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). For compounds with low solubility, derivatization (e.g., methyl ester formation) or co-solvents (e.g., 10% ethanol) can improve bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in conformational analysis between computational models and experimental data?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., ethyl group placement) by comparing experimental crystal structures with DFT-optimized geometries .

- Dynamic NMR : Analyze temperature-dependent H NMR shifts to detect rotational barriers in the ethyl or benzodiazole moieties .

- MD Simulations : Use molecular dynamics (e.g., AMBER force fields) to model solvent effects on conformation .

Q. How does bromine substitution at the 7-position influence electronic properties and reactivity?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of bromine. For example, bromine in benzodiazoles lowers HOMO energy by ~0.3 eV compared to non-brominated analogs .

- DFT Calculations : Compare Mulliken charges and Fukui indices to predict reactivity at specific positions (e.g., electrophilic attack at C-5 carboxylic acid) .

Q. What are the best practices for evaluating biological activity while minimizing false positives from impurities?

- Methodology :

- HPLC-PDA Purity Checks : Ensure >95% purity (λ = 254 nm) before assays .

- Counter-Screening : Test intermediates (e.g., non-brominated analogs) to confirm activity is intrinsic to the target compound .

- Dose-Response Curves : Use at least three independent replicates to validate IC values in enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for brominated benzodiazoles?

- Methodology :

- Recrystallization Solvent Screening : Reproduce results using solvents like ethanol or acetonitrile, as impurities (e.g., residual Pd) can depress melting points .

- DSC Analysis : Differential scanning calorimetry provides precise melting ranges and detects polymorphic forms .

Q. Why might NMR spectra of the same compound vary across studies?

- Methodology :

- Deuterated Solvent Effects : Compare spectra in DMSO-d vs. CDCl; acidic protons in DMSO-d may broaden signals .

- pH Adjustment : For carboxylic acids, acquire spectra at neutral pH to avoid exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。